NADPH-D

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Nicotinamide adenine dinucleotide phosphate-diaphorase (NADPH-D) is an enzyme that is commonly used as a histochemical marker for nitric oxide synthase activity. It plays a crucial role in various biological processes, including the regulation of nitric oxide production, which is essential for numerous physiological functions such as vasodilation, neurotransmission, and immune response .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The preparation of nicotinamide adenine dinucleotide phosphate-diaphorase typically involves the extraction and purification from biological tissues. The enzyme can be isolated using ion-exchange chromatography and high-resolution accurate mass spectrometry. The process involves the separation of nicotinamide adenine dinucleotide phosphate-diaphorase from other cellular components, followed by its purification using specific reagents and conditions .

Industrial Production Methods: Industrial production of nicotinamide adenine dinucleotide phosphate-diaphorase is less common due to its specific biological origin. advancements in recombinant DNA technology have enabled the production of this enzyme in microbial systems. This involves the insertion of the gene encoding nicotinamide adenine dinucleotide phosphate-diaphorase into a suitable microbial host, followed by fermentation and purification processes to obtain the enzyme in large quantities .

Analyse Des Réactions Chimiques

Types of Reactions: Nicotinamide adenine dinucleotide phosphate-diaphorase primarily undergoes redox reactions, where it acts as a cofactor in the reduction of nicotinamide adenine dinucleotide phosphate to its reduced form, nicotinamide adenine dinucleotide phosphate-diaphorase. This reduction is crucial for various anabolic reactions, including lipid and nucleic acid synthesis .

Common Reagents and Conditions: The enzyme typically requires specific cofactors and substrates to function effectively. Common reagents include nicotinamide adenine dinucleotide phosphate, glucose-6-phosphate, and specific buffer solutions to maintain the optimal pH and ionic strength for the enzyme’s activity .

Major Products Formed: The primary product formed from the reactions involving nicotinamide adenine dinucleotide phosphate-diaphorase is the reduced form of nicotinamide adenine dinucleotide phosphate, which is essential for various biosynthetic pathways and antioxidant defense mechanisms .

Applications De Recherche Scientifique

Nicotinamide adenine dinucleotide phosphate-diaphorase has numerous applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a marker for nitric oxide synthase activity, enabling researchers to study the production and regulation of nitric oxide in various biological systems . In biology, it is used to investigate the distribution and function of nitric oxide in different tissues and organs . In medicine, nicotinamide adenine dinucleotide phosphate-diaphorase is used to study the role of nitric oxide in various physiological and pathological conditions, including cardiovascular diseases, neurodegenerative disorders, and immune responses . In industry, the enzyme is used in the development of diagnostic assays and therapeutic agents targeting nitric oxide-related pathways .

Mécanisme D'action

Nicotinamide adenine dinucleotide phosphate-diaphorase exerts its effects by catalyzing the reduction of nicotinamide adenine dinucleotide phosphate to its reduced form, nicotinamide adenine dinucleotide phosphate-diaphorase. This reaction is essential for the production of nitric oxide, which acts as a signaling molecule in various physiological processes. The enzyme’s activity is regulated by specific molecular targets and pathways, including nitric oxide synthase and various redox-sensitive proteins .

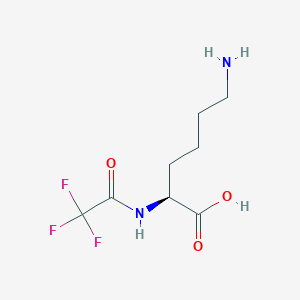

Comparaison Avec Des Composés Similaires

Nicotinamide adenine dinucleotide phosphate-diaphorase is unique in its ability to specifically catalyze the reduction of nicotinamide adenine dinucleotide phosphate, making it a valuable tool for studying nitric oxide production and regulation. Similar compounds include nicotinamide adenine dinucleotide phosphate oxidase and nicotinamide adenine dinucleotide phosphate reductase, which also play roles in redox reactions but have different specificities and functions .

List of Similar Compounds:- Nicotinamide adenine dinucleotide phosphate oxidase

- Nicotinamide adenine dinucleotide phosphate reductase

- Nicotinamide adenine dinucleotide

- Nicotinamide adenine dinucleotide phosphate

Propriétés

Formule moléculaire |

C21H30N7O17P3 |

|---|---|

Poids moléculaire |

746.4 g/mol |

Nom IUPAC |

[[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoyl-4-deuterio-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate |

InChI |

InChI=1S/C21H30N7O17P3/c22-17-12-19(25-7-24-17)28(8-26-12)21-16(44-46(33,34)35)14(30)11(43-21)6-41-48(38,39)45-47(36,37)40-5-10-13(29)15(31)20(42-10)27-3-1-2-9(4-27)18(23)32/h1,3-4,7-8,10-11,13-16,20-21,29-31H,2,5-6H2,(H2,23,32)(H,36,37)(H,38,39)(H2,22,24,25)(H2,33,34,35)/t10-,11-,13-,14-,15-,16-,20-,21-/m1/s1/i2D/t2?,10-,11-,13-,14-,15-,16-,20-,21- |

Clé InChI |

ACFIXJIJDZMPPO-FNCXJVNDSA-N |

SMILES isomérique |

[2H]C1C=CN(C=C1C(=O)N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)OP(=O)(O)O)O)O)O |

SMILES canonique |

C1C=CN(C=C1C(=O)N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)OP(=O)(O)O)O)O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(1S)-1-(2-Fluoro[1,1'-biphenyl]-4-yl)ethyl]-5-isoxazolamine](/img/structure/B12063171.png)

![[3-Hydroxy-3-[1-(2-hydroxy-1-phenylethyl)piperidin-2-yl]azetidin-1-yl]-(2,3,4-trifluorophenyl)methanone](/img/structure/B12063209.png)

![beta-GAL-[1->3]-beta-GLCNAC-[1->3]-beta-GAL-[1-4][alpha-FUC-(1->3)]-beta-GLCNAC-[1->3]-beta-GAL-[1->4]-GLC](/img/structure/B12063211.png)